molecular formula C5H2BrIOS B6217170 5-bromo-3-iodothiophene-2-carbaldehyde CAS No. 2763779-59-3

5-bromo-3-iodothiophene-2-carbaldehyde

Cat. No.: B6217170
CAS No.: 2763779-59-3
M. Wt: 316.9
InChI Key:
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Description

5-bromo-3-iodothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and iodine substituents on a thiophene ring, with an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodothiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method includes the bromination of 3-iodothiophene, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodothiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like sodium borohydride (Na

Properties

CAS No.

2763779-59-3

Molecular Formula

C5H2BrIOS

Molecular Weight

316.9

Purity

95

Origin of Product

United States

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